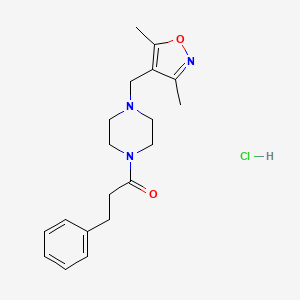
1-(4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)-3-phenylpropan-1-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)-3-phenylpropan-1-one hydrochloride is a useful research compound. Its molecular formula is C19H26ClN3O2 and its molecular weight is 363.89. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-(4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)-3-phenylpropan-1-one hydrochloride is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Structural Overview
The compound features a piperazine ring, an isoxazole moiety, and a phenylpropanone structure, which contribute to its diverse biological activities. The presence of these functional groups suggests potential interactions with various biological targets.
| Component | Description |
|---|---|
| Piperazine Ring | Common scaffold in biologically active molecules. |
| Isoxazole Moiety | Associated with potential activity against various targets. |
| Phenylpropanone Structure | Enhances selectivity and potency against biological targets. |
Pharmacological Properties
Research indicates that this compound exhibits significant pharmacological properties:
- Antidepressant Activity : Preliminary studies suggest that compounds with similar structures may influence neurotransmitter systems, potentially leading to antidepressant effects.
- Antitumor Potential : The compound's structural similarities to known antitumor agents indicate possible cytotoxic effects against various cancer cell lines.
- Anti-inflammatory Effects : Some studies have highlighted its potential to modulate inflammatory pathways.
The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the isoxazole moiety may interact with specific receptors or enzymes involved in disease processes.
Case Study 1: Antitumor Activity
A study investigated the cytotoxic effects of similar compounds on cancer cell lines such as Mia PaCa-2 and PANC-1. Results indicated that compounds sharing structural characteristics with this compound exhibited significant antitumor activity, suggesting a promising avenue for further research in cancer therapeutics .
Case Study 2: Neuropharmacological Effects
Research into neuropharmacological properties revealed that related compounds could modulate serotonin and norepinephrine levels in the brain. This suggests potential applications in treating mood disorders .
Synthesis and Modification
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Isoxazole Moiety : Achieved through cycloaddition reactions.
- Piperazine Attachment : Involves linking the isoxazole to the piperazine ring via nucleophilic substitution.
- Final Modifications : Tailoring the phenylpropanone structure to enhance biological activity.
Properties
IUPAC Name |
1-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl]-3-phenylpropan-1-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2.ClH/c1-15-18(16(2)24-20-15)14-21-10-12-22(13-11-21)19(23)9-8-17-6-4-3-5-7-17;/h3-7H,8-14H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNXKKMDKQOQNQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CN2CCN(CC2)C(=O)CCC3=CC=CC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














